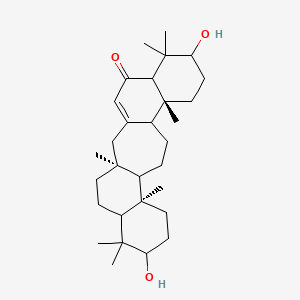

16-Oxodiepiserratenediol

Description

16-Oxodiepiserratenediol (CAS 24513-51-7) is a triterpenoid derivative isolated from Lycopodium species, including Lycopodium clavatum and related plants . Its molecular formula is C₃₀H₄₈O₃, with a molecular weight of 456.70 g/mol . Structurally, it features a serratane skeleton modified by a ketone group at position 16 (16-oxo) and two hydroxyl groups in a diepimeric configuration . This compound is part of a broader class of serratane triterpenoids, which are characterized by their tetracyclic framework and diverse bioactivities, including anti-inflammatory and neuroprotective effects .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,11R,16R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one |

InChI |

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1 |

InChI Key |

VNOKAWVKCFUZGK-AOGFPWDRSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CCC4C(=CC(=O)C5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C |

Canonical SMILES |

CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxodiepiserratenediol involves the partial synthesis from corresponding deoxo-compoundsThis can be achieved through various oxidation reactions using reagents such as hydrogen peroxide (H₂O₂) under controlled conditions .

Industrial Production Methods

This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

16-Oxodiepiserratenediol undergoes several types of chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Conversion of the ketone group to an alcohol group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include more oxidized derivatives, reduced alcohol forms, and substituted compounds with different functional groups. These products can have varied applications depending on their specific chemical properties .

Scientific Research Applications

16-Oxodiepiserratenediol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 16-Oxodiepiserratenediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 16-Oxodiepiserratenediol and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 24513-51-7 | C₃₀H₄₈O₃ | 456.70 | 16-keto group, diepimeric hydroxyls |

| Diepiserratenediol | 3604-92-0 | C₃₀H₅₀O₂ | 442.72 | Lacks 16-oxo; retains diol configuration |

| 21-Episerratenediol | - | C₃₀H₅₀O₂ | 442.72 | Epimerization at C21; diol configuration |

| 16-Oxo-21-episerratenediol | 24513-50-6 | C₃₀H₄₈O₃ | 456.70 | 16-oxo group with C21 epimerization |

Key Observations :

- Oxidation State : The presence of the 16-oxo group in this compound distinguishes it from Diepiserratenediol (C₃₀H₅₀O₂), which has two hydroxyl groups instead. This oxidation increases polarity and may enhance interactions with biological targets .

- Stereochemical Variations : 21-Episerratenediol differs from Diepiserratenediol only in the stereochemistry at C21, which can influence receptor binding and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.